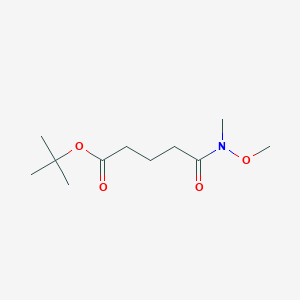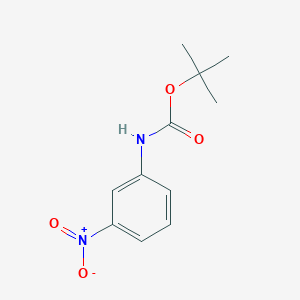
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its common name, IUPAC name, and other identifiers like CAS number. It may also include the class of compound it belongs to and its uses or applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. This can be done using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions required for the reaction, etc.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Synthesis of Chelators : A study by Kline, Betebenner, and Johnson (1991) discusses the preparation of carboxymethyl-substituted bifunctional chelators, which are similar in structure to the chemical . These chelators are useful in protein labelling and medical imaging applications Kline, Betebenner, & Johnson, 1991.
Polymer Synthesis : A study by Hsiao, Yang, and Lin (1999) involves the synthesis of a bis(ether-carboxylic acid) polymer, highlighting the potential of similar chemicals in creating advanced materials with high thermal stability and solubility in organic solvents Hsiao, Yang, & Lin, 1999.
Coordination Chemistry and Metal Complexes
Synthesis of Coordination Polymers : Younis (2015) describes the synthesis of ligands and their coordination polymers with various metals, demonstrating the role of carboxylate-based compounds in metal-organic frameworks, which have applications in catalysis and material science Younis, 2015.
Copper Metal–Organic Systems : Dai et al. (2009) explore the construction of copper metal–organic systems using flexible dicarboxylate ligands. This study suggests the potential use of similar compounds in designing metal-organic frameworks for various applications Dai et al., 2009.
Photocatalysis and Dye Degradation
- Degradation of Organic Dyes : Lu et al. (2021) employed a dicarboxylic acid similar to the compound for the degradation of organic dyes, indicating its potential use in environmental applications, specifically in water treatment and photocatalysis Lu et al., 2021.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, etc.
Propiedades
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O12/c26-18(12-24-22(33)37-13-17-4-2-1-3-5-17)25-23(14-34-9-6-19(27)28,15-35-10-7-20(29)30)16-36-11-8-21(31)32/h1-5H,6-16H2,(H,24,33)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIQEIHGYZQFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442947 |
Source


|
| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
CAS RN |
220886-02-2 |
Source


|
| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)





![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
